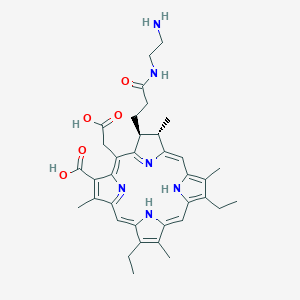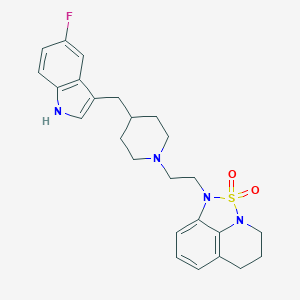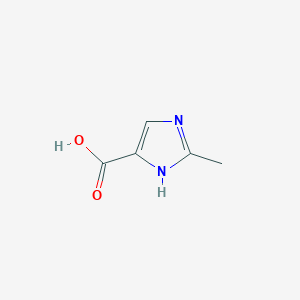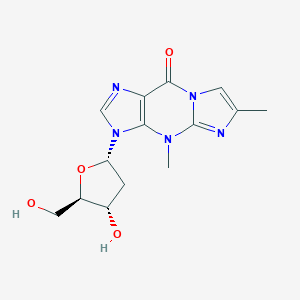
2'-Deoxywyosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxywyosine (dW) is a modified nucleoside that has been of great interest in scientific research due to its unique properties. It is a derivative of 2'-deoxyadenosine (dA) and is structurally similar to 2'-deoxycytidine (dC) and 2'-deoxyguanosine (dG). Despite its structural similarity to other nucleosides, dW has distinct biochemical and physiological effects that make it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of 2'-Deoxywyosine is not fully understood, but it is thought to involve the formation of stable base pairs with dC. This can lead to the incorporation of 2'-Deoxywyosine into DNA during DNA replication, which can result in base-pair substitution mutations. Additionally, 2'-Deoxywyosine has been shown to interfere with DNA repair mechanisms, leading to increased DNA damage.
Efectos Bioquímicos Y Fisiológicos
DW has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and mutations, leading to cell death in some cases. Additionally, 2'-Deoxywyosine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2'-Deoxywyosine in lab experiments is its ability to induce base-pair substitution mutations in DNA, which can be useful for studying the effects of DNA damage and repair mechanisms. Additionally, 2'-Deoxywyosine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of using 2'-Deoxywyosine in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research involving 2'-Deoxywyosine. One area of research could involve the development of 2'-Deoxywyosine-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2'-Deoxywyosine and its effects on DNA damage and repair mechanisms. Finally, the development of new synthesis methods for 2'-Deoxywyosine could lead to improved yields and lower costs, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 2'-Deoxywyosine involves the conversion of dA to 2'-Deoxywyosine using a series of chemical reactions. The first step involves the protection of the amino group of dA with a tert-butyloxycarbonyl (Boc) group. The second step involves the selective oxidation of the 5'-hydroxyl group of the Boc-protected dA to a ketone group. The third step involves the reduction of the ketone group to a hydroxyl group, followed by the removal of the Boc protecting group. The final step involves the deprotection of the 3'-hydroxyl group to yield 2'-Deoxywyosine.
Aplicaciones Científicas De Investigación
DW has been used in a variety of scientific research applications, including DNA sequencing, mutagenesis, and DNA repair studies. It has been shown to induce base-pair substitution mutations in DNA, making it a useful tool for studying the effects of DNA damage and repair mechanisms. Additionally, 2'-Deoxywyosine has been used in DNA sequencing studies due to its ability to form stable base pairs with dC.
Propiedades
Número CAS |
129266-21-3 |
|---|---|
Nombre del producto |
2'-Deoxywyosine |
Fórmula molecular |
C14H17N5O4 |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O4/c1-7-4-18-13(22)11-12(17(2)14(18)16-7)19(6-15-11)10-3-8(21)9(5-20)23-10/h4,6,8-10,20-21H,3,5H2,1-2H3/t8-,9+,10-/m0/s1 |
Clave InChI |
IPHXYLSCKSTFDP-AEJSXWLSSA-N |
SMILES isomérico |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@@H]4C[C@@H]([C@H](O4)CO)O |
SMILES |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O |
SMILES canónico |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O |
Sinónimos |
2'-deoxywyosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



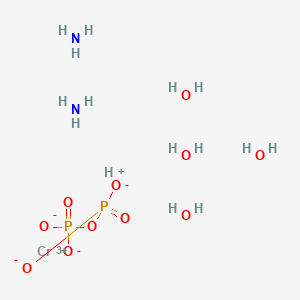
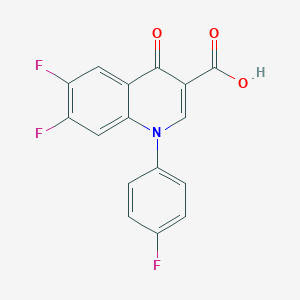
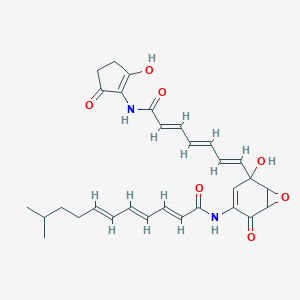
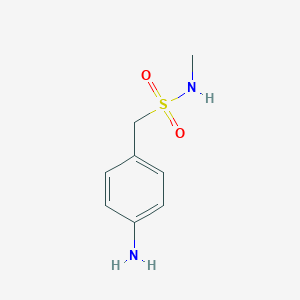
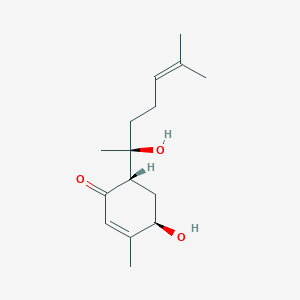
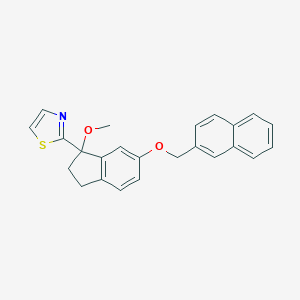
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
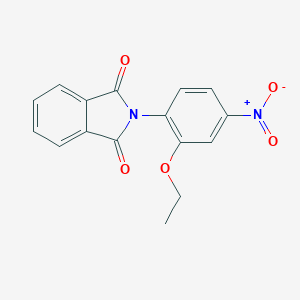
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
